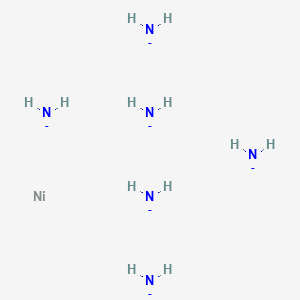

Azanide;nickel

Description

Properties

CAS No. |

10534-88-0 |

|---|---|

Molecular Formula |

Cl2H18N6Ni |

Molecular Weight |

231.78 g/mol |

IUPAC Name |

azane;nickel(2+);dichloride |

InChI |

InChI=1S/2ClH.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |

InChI Key |

ZXZMQWZQMZHFOR-UHFFFAOYSA-L |

SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] |

Canonical SMILES |

N.N.N.N.N.N.[Cl-].[Cl-].[Ni+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Nickel(II) Amide Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nickel(II) amide complexes, intended for researchers, scientists, and professionals in drug development. Nickel(II) amide complexes are of significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry. This document outlines key synthetic methodologies, presents detailed experimental protocols, and summarizes quantitative data for effective comparison.

Core Synthetic Methodologies

The synthesis of nickel(II) amide complexes can be broadly categorized into several key approaches, primarily differing in the nature of the amide ligand precursor and the reaction conditions. The most common methods include:

-

Direct Reaction with Amide-Containing Ligands: This is a straightforward method involving the reaction of a nickel(II) salt with a pre-synthesized amide-containing ligand.

-

Template Synthesis: In this approach, the nickel(II) ion acts as a template, directing the condensation of precursor molecules to form a macrocyclic amide ligand around the metal center.

-

Oxidative Dehydrogenation: This method involves the in-situ oxidation of amine groups in a coordinated ligand to form amide functionalities.

-

Salt Metathesis: This classic inorganic synthesis technique involves the reaction of a nickel(II) halide with an alkali metal salt of the desired amide ligand.

The choice of method depends on the specific ligand, the desired complex architecture, and the required purity and yield.

Experimental Protocols and Data

This section details the experimental procedures for the synthesis of various nickel(II) amide complexes, with quantitative data summarized for easy reference.

Synthesis via Direct Reaction with Pre-formed Amide Ligands

This approach is widely used for its versatility and the ability to employ a vast library of pre-synthesized amide ligands.

These ligands coordinate to the nickel(II) center through the nitrogen atoms of the amide groups.[1]

Experimental Protocol:

A general procedure involves the dropwise addition of an ethanolic solution of the N,N'-alkanediyl-bis(amide) ligand to an ethanolic solution of nickel(II) chloride (NiCl₂) in a 1:1 molar ratio. The reaction mixture is stirred until a precipitate forms. The solid product is then collected by filtration, washed with hexane, and dried.[1]

Table 1: Synthesis of Nickel(II) N,N'-Alkanediyl-bis(amide) Complexes

| Ligand | Nickel(II) Salt | Solvent | Reaction Conditions | Product Color | Yield (%) |

| N,N'-Alkanediyl-bis(amide) | NiCl₂ | Ethanol | Stirring at room temperature | Varies | Not specified |

Data sourced from IOSR Journal of Applied Chemistry.[1]

These complexes are synthesized from ligands derived from the N-derivatization of L-α-amino acids.

Experimental Protocol:

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) is dissolved in methanol. A separate solution of the sodium salt of the L-amino-acid-derived ligand is prepared by dissolving the ligand and sodium hydroxide in methanol. The two solutions are then mixed, and the resulting solution is stirred overnight. Slow evaporation of the solvent at room temperature yields the crystalline product. This procedure is also effective with other nickel(II) salts like NiSO₄·6H₂O, NiCl₂·6H₂O, and Ni(OAc)₂·4H₂O.

Table 2: Synthesis of Nickel(II) L-amino-acid-derived Complexes

| Ligand | Nickel(II) Salt | Solvent | Base | Product |

| L-Tyrosine derivative (1) | Ni(NO₃)₂·6H₂O | Methanol | NaOH | Trinuclear Ni(II) complex (1Ni) |

| L-Phenylalanine derivative (2) | Ni(NO₃)₂·6H₂O | Methanol | NaOH | Mononuclear Ni(II) complex (2Ni) |

Data sourced from PubMed Central.

Hydrazone ligands, containing the -C=N-NH-C=O functional group, can be used to synthesize nickel(II) complexes.

Experimental Protocol:

The hydrazone ligand is dissolved in hot ethanol. An ethanolic solution of nickel(II) chloride heptahydrate is then added dropwise with constant stirring, and the mixture is refluxed for 3-4 hours. The pH of the reaction mixture is maintained at 7-8 by adding 0.1 N sodium hydroxide. The resulting colored precipitate is the nickel(II) complex.[2]

Table 3: Synthesis of Nickel(II) Hydrazone Complexes

| Ligand | Nickel(II) Salt | Solvent | Reaction Conditions | Product Color |

| (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol | Nickel(II) chloride heptahydrate | Ethanol | Reflux, pH 7-8 | Light green |

Data sourced from the International Journal of Chemical and Physical Sciences.[2]

Template Synthesis of Macrocyclic Nickel(II) Amide Complexes

Template synthesis is a powerful method for constructing complex macrocyclic ligands that would be difficult to prepare otherwise.

Experimental Protocol:

A common example is the reaction of tris(ethylenediamine)nickel(II) tetrafluoroborate, --INVALID-LINK--₂, in acetone. The --INVALID-LINK--₂ complex is dissolved in acetone and allowed to stand in the dark for a week. During this time, a templated condensation reaction occurs between the coordinated ethylenediamine and acetone, forming a macrocyclic ligand around the nickel ion. The resulting yellow crystalline product is collected by filtration.[3]

Table 4: Template Synthesis of a Macrocyclic Nickel(II) Complex

| Starting Complex | Reagent/Solvent | Reaction Conditions | Product |

| --INVALID-LINK--₂ | Acetone | Stand in the dark for 1 week | Yellow crystalline macrocyclic complex |

Data sourced from La Salle University Chemistry Department.[3]

Synthesis via Oxidative Dehydrogenation

This method generates amide functionalities from coordinated amines in the presence of an oxidant, typically air (O₂).

Experimental Protocol:

The reaction of a nickel(II) salt with a diamide-diamine ligand, such as N,N′-bis(S-prolyl)-1,2-ethanediamine (S,S-bprolenH₂), in the presence of air leads to the oxidative dehydrogenation of the amine groups to form imine and subsequently amide functionalities. To obtain the non-oxidized complex, the synthesis must be carried out under strictly oxygen-free conditions.[4]

Table 5: Synthesis of Nickel(II) Amide Complexes via Oxidative Dehydrogenation

| Ligand | Nickel(II) Salt | Reaction Conditions | Product |

| S,S-bprolenH₂ | Not specified | In air | Complex with 1-pyrroline terminal groups |

| S,S-bprolenH₂ | Not specified | Oxygen-free | Ni(II) complex with the intact diamide-diamine ligand |

Data sourced from a Request PDF on ResearchGate.[4]

Synthesis via Salt Metathesis

This method is particularly useful for the synthesis of homoleptic nickel(II) amido complexes, such as those with bis(trimethylsilyl)amide ligands.

Experimental Protocol:

The reaction of nickel(II) iodide (NiI₂) with potassium bis(trimethylsilyl)amide (K{N(SiMe₃)₂}) in a suitable solvent under inert atmosphere yields various nickel(II) and nickel(I) silylamide complexes depending on the stoichiometry and reaction conditions. For example, reacting NiI₂ with approximately 2.8 equivalents of K{N(SiMe₃)₂} can lead to the formation of [K][Ni{N(SiMe₃)₂}₃].[5]

Table 6: Synthesis of Nickel(II) Bis(trimethylsilyl)amide Complexes

| Nickel(II) Precursor | Amide Salt | Stoichiometry (Ni:Amide) | Product |

| NiI₂ | K{N(SiMe₃)₂} | 1 : 2.8 | [K][Ni{N(SiMe₃)₂}₃] |

Data sourced from Inorganic Chemistry.[5]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic methodologies described above.

Caption: General workflow for the direct synthesis of Nickel(II) amide complexes.

Caption: Simplified pathway for template synthesis of macrocyclic Ni(II) complexes.

Caption: Pathway for synthesis via oxidative dehydrogenation of a coordinated ligand.

Caption: General scheme for the salt metathesis synthesis of Ni(II) amide complexes.

References

The Coordination Chemistry of Nickel with Azanide and Amide Ligands: An In-depth Guide for Researchers

Introduction

The coordination chemistry of nickel is a vast and dynamic field, characterized by a remarkable diversity of geometries, oxidation states, and reactivities.[1] Among the myriad of ligands that form stable complexes with nickel, those containing the azanide (amide, R₂N⁻) moiety or related amide functionalities are of paramount importance. These complexes are not merely academic curiosities; they are pivotal intermediates in a wide array of catalytic transformations and hold significant potential in the realm of drug discovery and development.[2][3]

Nickel's ability to readily access multiple oxidation states (from Ni(0) to Ni(IV)) and its flexible coordination sphere make it an ideal metal for catalysis.[4][5] Nickel-amide complexes, in particular, are key players in reactions involving the activation of robust C–N bonds, a notoriously challenging but synthetically valuable transformation.[2][6] This has opened new avenues for the synthesis of complex molecules, including pharmaceuticals, by enabling the use of traditionally inert amides as versatile synthetic building blocks.[6][7] Furthermore, the biological activity exhibited by some nickel complexes underscores their potential as therapeutic agents.[3][8]

This technical guide provides a comprehensive overview of the core aspects of nickel-azanide/amide coordination chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, characterization, and reactivity of these fascinating compounds. The guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes fundamental processes to facilitate a deeper understanding of this critical area of inorganic and organometallic chemistry.

Synthesis and Characterization

The synthesis of nickel-amide complexes can be achieved through several routes, most commonly involving the reaction of a nickel(II) salt with a suitable amide-containing ligand, often in the presence of a base to deprotonate the amide nitrogen. The choice of nickel precursor, ligand, solvent, and reaction conditions dictates the final structure and geometry of the complex.

Characterization of these complexes relies on a suite of analytical techniques. Nickel(II) (d⁸) complexes can adopt various geometries, including octahedral, square planar, and tetrahedral, which profoundly influences their magnetic and spectroscopic properties.[1] Octahedral Ni(II) complexes are typically paramagnetic with two unpaired electrons, while square-planar complexes are often diamagnetic.[8][9]

Data Presentation

Quantitative data from spectroscopic, magnetic, and structural analyses are crucial for unambiguously determining the nature of a synthesized complex.

Table 1: Spectroscopic and Magnetic Properties of Representative Ni(II)-Amide/Azide Complexes

| Complex Formula | Geometry | Magnetic Moment (μeff, B.M.) | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Reference |

| [Ni(N₃)₂(py)₃]₂ | Distorted Octahedral | ~3.2 | ν(N₃) asym: ~2000, ν(N₃) sym: ~1314 | - | [10] |

| [Ni(L¹)₂] (L¹ = amide ligand) | Octahedral | 2.87 | ν(C=O): ~1650 (ligand), ~1600 (complex); ν(Ni-O): ~450 | 370, 570, 1090 (corresponds to ³A₂g→³T₁g(P), ³A₂g→³T₁g(F), ³A₂g→³T₂g transitions) | [9] |

| [Ni(L²)] (L² = tetradentate diamide-diamine) | Square Planar | Diamagnetic | ν(N-H): ~3200-3300; ν(C=O): ~1570-1600 | - | [11] |

| [Ni(HMDH)₂]·2H₂O (HMDH = hydrazone ligand) | Octahedral | 2.9–3.3 | ν(C=N): ~1605 (ligand), ~1595 (complex); ν(Ni-N): ~515; ν(Ni-O): ~480 | 275, 380, 410, 630 | [8] |

Table 2: Selected Structural and Electrochemical Data for Ni(II)-Amide Complexes

| Complex/Ligand System | Coordination Sphere | Ni-N(amide) (Å) | Ni-O(amide) (Å) | Key Angles (°) | Ni(III/II) E₁/₂ (V vs Fc⁺/Fc) | Reference |

| Ni(II) with N,N′-bis(S-prolyl)-1,2-ethanediamine | N₄ (2 amide, 2 amine) | 1.93 - 1.95 | - | N-Ni-N: ~83-95 (chelate rings) | +0.62 | [11][12] |

| Ni(II) with 13-membered amide-based macrocycle | N₄ | 1.85 - 1.87 | - | N-Ni-N: ~86-94 | Varies with substituent (-0.05 to +0.15) | [13] |

Reactivity and Catalytic Applications

The true power of nickel-amide coordination chemistry is demonstrated in catalysis. Nickel's ability to mediate the activation of amide C–N bonds has revolutionized synthetic chemistry, transforming stable, unreactive amides into versatile coupling partners.[2][6] These transformations typically proceed through a catalytic cycle involving a Ni(0)/Ni(II) couple, where the oxidative addition of the amide C–N bond to a Ni(0) center is a key step.

Nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, can now be performed using amides as electrophiles, providing access to ketones and other valuable products under mild conditions.[2][6] This is particularly relevant to drug development, where late-stage functionalization of complex molecules is often required.

Relevance in Drug Development

The methodologies developed from the fundamental study of nickel-amide chemistry have profound implications for drug development. The ability to forge new C-C bonds using readily available amide precursors streamlines the synthesis of potential drug candidates.[7][14] This approach allows chemists to explore novel chemical space more efficiently, accelerating the discovery of new bioactive molecules.[14][15]

Recently, stable nickel complexes have been developed as tools that can be directly used to couple different molecular building blocks, a process that was previously challenging.[14] This innovation promises to shorten the timeline for drug development, make the synthesis of complex drugs more efficient, and potentially reduce side effects by enabling the creation of more target-specific molecules.[14][15]

Experimental Protocols

Detailed and reproducible experimental methods are the bedrock of scientific advancement. Below are representative protocols for the synthesis of a nickel-amide complex and a nickel-catalyzed reaction, adapted from the literature.

Protocol 1: Synthesis of a Bis(hydrazone) Nickel(II) Complex[8]

This protocol describes the synthesis of a typical octahedral Ni(II) complex with an amide-like hydrazone ligand.

Materials:

-

2-hydroxy-4,5-dimethylacetophenone phenylhydrazone ligand (0.0069 M)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.0035 M)

-

Ethanol

Procedure:

-

Dissolve the hydrazone ligand (0.0069 M) in hot ethanol in a round-bottom flask equipped with a condenser and magnetic stirrer.

-

In a separate beaker, prepare an ethanolic solution of nickel(II) chloride hexahydrate (0.0035 M).

-

Add the nickel salt solution dropwise to the hot ligand solution with constant stirring.

-

Reflux the resulting mixture for 4 to 5 hours. The formation of a colored precipitate indicates complex formation.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Filter the solid product using a Büchner funnel.

-

Wash the collected solid with a small amount of chilled ethanol to remove any unreacted starting materials.

-

Dry the purified complex in a desiccator or a vacuum oven at 60–65 °C.

-

The final product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Nickel-Catalyzed Reduction of an Amide to an Amine[16]

This protocol details a general method for the reduction of secondary or tertiary amides using a nickel catalyst system.

Materials:

-

Amide substrate (e.g., 12-Aminododecanolactam, 45.6 mmol, 1.00 equiv)

-

Nickel(II) chloride glyme complex (NiCl₂(dme)) (1.00 g, 4.56 mmol, 0.10 equiv)

-

1,4-Bis(diphenylphosphino)butane (dppb) (1.95 g, 4.56 mmol, 0.10 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (3.65 g, 91.2 mmol, 2.00 equiv)

-

Tetrahydrofuran (THF), anhydrous (150 mL)

-

Phenylsilane (PhSiH₃) (9.87 g, 91.2 mmol, 2.00 equiv)

-

Hexanes

Procedure:

-

Catalyst Preparation: To a 500-mL, three-necked, oven-dried round-bottom flask under an argon atmosphere, add NiCl₂(dme), dppb, and NaH.

-

Add anhydrous THF (150 mL) via cannula. Stir the resulting orange slurry for 15 minutes at 23 °C.

-

Reaction Setup: Add the amide substrate to the flask.

-

Place the flask in a pre-heated oil bath at 115 °C and stir for 10 minutes.

-

Reagent Addition: Add phenylsilane dropwise via a syringe pump over approximately 2 hours. The reaction color will change from orange to black, with observable gas evolution.

-

Stir the reaction for 24 hours at 115 °C under argon.

-

Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow, dropwise addition of water.

-

Extraction and Purification: Add hexanes (300 mL) and stir the mixture for 2 hours. Filter the mixture through a pad of celite to remove the resulting precipitate.

-

Collect the filtrate and wash the filter cake with additional hexanes.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield the desired amine.

The coordination chemistry of nickel with azanide and other amide-based ligands is a rich and expanding field. The fundamental properties of these complexes, from their diverse geometries to their accessible redox states, make them exceptionally versatile. Their role as key intermediates in catalysis has already provided synthetic chemists with powerful tools for activating and functionalizing otherwise inert amide bonds, with significant implications for the efficient synthesis of pharmaceuticals and other complex organic molecules. As research continues to uncover new ligand designs and reaction pathways, the importance of nickel-amide chemistry in both fundamental science and applied fields like drug development is set to grow even further.

References

- 1. Nickel compounds - Wikipedia [en.wikipedia.org]

- 2. Nickel-Catalyzed Amide Carbon–Nitrogen Bond Activation Methodologies and Progress Toward the Total Synthesis of Dodecahedrane [escholarship.org]

- 3. unn.edu.ng [unn.edu.ng]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Breaking Amides using Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemijournal.com [chemijournal.com]

- 9. iarjset.com [iarjset.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Nickel(ii) complexes with amide ligands: oxidative dehydrogenation of the amines in a tetradentate diamide–diamine ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nickel Complex Innovations Streamlines Drug Development [pharmaadvancement.com]

- 15. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]

Unraveling the Electronic Landscape of Nickel Amide Compounds: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the electronic structure of nickel amide compounds, a class of molecules with significant implications in catalysis and drug development. By integrating experimental data from crystallographic and spectroscopic studies with insights from computational chemistry, this document offers a comprehensive overview of the bonding, oxidation states, and coordination environments that dictate the reactivity of these important complexes. Detailed experimental protocols and structured data tables are presented to facilitate reproducibility and comparative analysis. Furthermore, graphical representations of key concepts and experimental workflows are provided to enhance understanding. This guide is intended for researchers, scientists, and professionals in the fields of inorganic chemistry, materials science, and medicinal chemistry.

Core Concepts in the Electronic Structure of Nickel Amide Compounds

The electronic structure of nickel amide compounds is fundamentally determined by the nature of the nickel-nitrogen (Ni-N) bond, the oxidation state of the nickel center, and the overall coordination geometry of the complex. These factors collectively influence the compound's stability, reactivity, and spectroscopic properties.

The Ni-N amide bond is typically covalent with a degree of ionic character. The nitrogen atom of the amide ligand acts as a σ-donor, and in some cases, a π-donor, to the nickel center. The extent of this π-donation can influence the electron density at the nickel atom and the overall electronic properties of the complex.

Nickel in amide complexes commonly exists in the +2 oxidation state (Ni(II)), which is a d⁸ system. Depending on the ligand field strength and coordination number, Ni(II) complexes can adopt various geometries, most commonly square planar or octahedral. Square planar Ni(II) complexes are typically low-spin and diamagnetic, while octahedral complexes are high-spin and paramagnetic. Nickel can also be found in other oxidation states, such as Ni(I) (d⁹) and Ni(III) (d⁷), which are often key intermediates in catalytic cycles.

Quantitative Data Summary

The following tables summarize key structural and spectroscopic data for representative nickel amide compounds, compiled from various research articles.

Table 1: Selected Bond Lengths and Angles for Nickel Amide Complexes

| Compound/Complex | Ni-N Bond Length (Å) | N-C Bond Length (Å) | Ni-N-C Bond Angle (°) | Coordination Geometry | Reference |

| [Ni(N(SiMe₃)(DIPP))₂] | 1.89 (avg.) | - | - | Linear | [1] |

| [Ni(DMPT)(H₂O)₃]²⁺ | 2.0031(12), 2.1002(13), 2.2608(12) | - | - | Distorted Octahedral | [2] |

| [Ni(C₆H₇N₃O)₂(NO₃)₂] | - | - | - | Distorted Octahedral | [3] |

DIPP = 2,6-diisopropylphenyl; DMPT = a tridentate s-triazine hydrazine Schiff base ligand

Table 2: Spectroscopic Data for Nickel Amide Complexes

| Compound/Complex | Technique | Key Absorptions/Parameters | Reference |

| [Ni(NABA)]⁺ | UV-Vis | λmax (nm): 599, 386, 272 | [4] |

| [Ni(NABA)]⁺ | FT-IR | ν(N-H): 3241 cm⁻¹, ν(C=O): 1674 cm⁻¹ | [4] |

| [Ni(II)/ZPN] | EPR | g = 2.185, D = 0.1682 cm⁻¹ | [5] |

| [Ni(phen)₃]²⁺ | EPR | D = -1.1 cm⁻¹, E = +0.2 cm⁻¹ | [6] |

NABA = N,N'-alkanelid bis amide; ZPN = Zn(pyrazole)₆(NO₃)₂ host; phen = 1,10-phenanthroline

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of nickel amide compounds, based on protocols described in the cited literature.

Synthesis of a Nickel(II) Bis(amide) Complex: [Ni(NABA)]⁺[4]

-

Ligand Synthesis (NABA): To a magnetically stirred solution of acetamide (1.13 g, 10 mmol) in dichloromethane (10 mL) and hydrochloric acid (10 mL), 4-methylbenzaldehyde (0.53 g, 5 mmol) is added via a syringe. The mixture is heated for 4 hours. After cooling to room temperature, the resulting white precipitate is filtered, washed with n-hexane (20 mL), and dried.

-

Complex Synthesis: NABA (0.5 g, 1 mmol) and NiCl₂ (0.3 g, 0.5 mmol) are dissolved at room temperature. The mixture is stirred and heated for 4 hours to obtain a clear solution. Upon cooling to room temperature, a green precipitate forms, which is then filtered, washed with n-hexane (20 mL), and dried.

X-ray Crystallography[2][3][7]

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the nickel amide complex in an appropriate solvent (e.g., ethanol, acetonitrile).

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray intensity data are collected at a specific temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα). Data are collected over a range of 2θ angles.

-

Structure Solution and Refinement: The collected data are processed to correct for factors such as absorption. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Spectroscopic Characterization

-

FT-IR Spectroscopy: [4] Infrared spectra are recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. Solid samples are prepared as KBr pellets.

-

UV-Vis Spectroscopy: [4] Electronic absorption spectra are recorded on a UV-Vis spectrophotometer. The complex is dissolved in a suitable solvent (e.g., CH₂Cl₂ or CH₃OH), and the spectrum is recorded in a quartz cuvette.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: [6][7][8] EPR spectra are recorded for paramagnetic nickel complexes (e.g., Ni(II) in an octahedral environment or Ni(I)/Ni(III) species). Measurements are often performed at low temperatures (e.g., 5 K) on frozen solutions or powder samples. High-frequency EPR may be used to determine zero-field splitting parameters for integer spin systems like S=1 Ni(II).

Computational Methods: Density Functional Theory (DFT)[10][11][12]

-

Model Building: The initial geometry of the nickel amide complex for the calculation is typically taken from the experimental X-ray crystal structure.

-

Functional and Basis Set Selection: A suitable combination of a density functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p) for main group elements and a larger basis set like LANL2DZ for nickel) is chosen.

-

Geometry Optimization: The geometry of the complex is optimized to find the minimum energy structure. Frequency calculations are often performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Electronic Structure Analysis: Following geometry optimization, various electronic properties can be calculated, including molecular orbital energies and compositions, Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges, and theoretical predictions of spectroscopic properties.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of the electronic structure of nickel amide compounds.

Caption: Experimental workflow for the synthesis and characterization of nickel amide compounds.

Caption: Simplified MO diagram for an octahedral Ni(II) amide complex showing σ-bonding.

Caption: Logical flow for elucidating electronic structure using experimental and computational data.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Synthesis, Spectroscopic Properties of Nickel (II) Complex of the new Bis amide Ligand N, N?- alkanelid bis amide [Ni(NABA)]+ – Material Science Research India [materialsciencejournal.org]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. Interpretation of EPR and optical spectra of Ni(II) ions in crystalline lattices at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unveiling the atomistic and electronic structure of Ni II –NO adduct in a MOF-based catalyst by EPR spectroscopy and quantum chemical modelling - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01449E [pubs.rsc.org]

A Technical Guide to the Characterization of Novel Azanide-Nickel Complexes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel azanide-nickel complexes. It details key experimental protocols and presents data in a structured format to facilitate understanding and further research in organometallic chemistry and drug development.

Introduction to Azanide-Nickel Complexes

Azanide (amido) ligands, featuring a deprotonated nitrogen atom, are a significant class of N-donor ligands in coordination chemistry. When coordinated to a nickel center, they can form highly reactive and catalytically active species. The strong electron-donating nature of the azanide ligand can stabilize various oxidation states of nickel, including the less common Ni(I) and Ni(III) states, which are crucial intermediates in many catalytic cycles.[1][2] This property makes azanide-nickel complexes promising candidates for applications in cross-coupling reactions, C-H activation, and alkene functionalization.[1][3] Furthermore, the unique electronic and steric properties of these complexes are of interest in the development of novel therapeutic agents.[4]

This guide outlines the primary techniques used to synthesize and characterize these novel complexes, providing a foundational framework for researchers in the field.

Synthesis and Experimental Workflow

The synthesis of an azanide-nickel complex typically involves the deprotonation of a coordinated amine ligand or the direct reaction of a nickel precursor with an alkali metal salt of the desired amine. The subsequent characterization is a multi-step process to elucidate the electronic structure, molecular geometry, and reactivity of the newly formed complex.

Caption: General experimental workflow for synthesis and characterization.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of azanide-nickel complexes.

Synthesis: General Protocol

A representative synthesis involves the reaction of a nickel(II) precursor with an amine ligand followed by deprotonation.

-

Preparation: In an inert atmosphere (e.g., a glovebox or under argon), dissolve the nickel precursor (e.g., NiCl₂(DME)) and the amine-containing ligand in an appropriate anhydrous solvent (e.g., THF, Toluene).

-

Complexation: Stir the mixture at room temperature for several hours to allow for the formation of the nickel-amine complex.

-

Deprotonation: Cool the solution (e.g., to -78 °C) and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to deprotonate the coordinated amine, forming the azanide ligand.

-

Isolation: Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under vacuum. The resulting solid residue is then washed with a non-polar solvent (e.g., hexane) to remove organic byproducts and recrystallized from a suitable solvent system (e.g., THF/pentane) to yield the pure azanide-nickel complex.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths and angles.

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a concentrated solution of the complex.

-

Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a low temperature (typically 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods and refine the model against the experimental data to finalize atomic positions and displacement parameters.

Spectroscopic Analysis

Spectroscopic methods are essential for characterizing the complex in solution and solid states.

-

NMR Spectroscopy: Dissolve the complex in a suitable deuterated solvent. Acquire ¹H and ¹³C NMR spectra to determine the ligand environment and overall structure. Diamagnetic Ni(II) (d⁸, square planar) complexes typically yield sharp, well-resolved spectra. Paramagnetic complexes (e.g., octahedral Ni(II), Ni(I), Ni(III)) will show broadened and shifted resonances, which can still provide structural information.

-

UV-Visible Spectroscopy: Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., CH₂Cl₂, MeCN). Record the absorption spectrum. The observed bands correspond to d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which give insight into the coordination geometry and electronic structure of the nickel center.[5][6]

-

Infrared (IR) Spectroscopy: Prepare a sample as a KBr pellet or a thin film. The disappearance of the N-H stretch (typically 3300-3500 cm⁻¹) from the precursor amine ligand and the appearance of new bands corresponding to Ni-N vibrations (typically 400-600 cm⁻¹) can confirm the formation of the azanide complex.

Data Presentation: Characteristic Properties

Quantitative data from characterization studies are summarized below. These values are representative and can vary based on the specific ligand framework and coordination environment.

Table 1: Spectroscopic and Structural Data for Representative Azanide-Nickel Complexes

| Parameter | Method | Typical Value/Observation | Significance |

| ¹H NMR | NMR Spectroscopy | Disappearance of N-H proton signal. | Confirms deprotonation of the amine ligand. |

| IR Absorption | IR Spectroscopy | N-H stretch (~3300 cm⁻¹) absent. | Indicates formation of the metal-azanide bond. |

| UV-Vis λmax | UV-Vis Spectroscopy | 400-600 nm | Corresponds to d-d transitions, indicative of the Ni(II) coordination geometry (e.g., square planar vs. octahedral).[4][5] |

| Ni-N (Azanide) Bond Length | X-ray Crystallography | 1.85 - 2.00 Å | Shorter than a typical Ni-Amine bond, indicating strong covalent character. |

| Coordination Geometry | X-ray Crystallography | Square planar, Tetrahedral, Octahedral | Depends on the ligand set and nickel oxidation state.[5] |

| Redox Potential (Ni(II)/Ni(III)) | Cyclic Voltammetry | -0.5 to +0.5 V vs Fc/Fc⁺ | Measures the ease of oxidation; azanide ligands often make the metal center easier to oxidize. |

Reactivity and Catalytic Applications

The unique properties of nickel, such as its ability to access multiple oxidation states and participate in single-electron transfer (SET) pathways, make it a versatile catalyst.[1][2] Azanide ligands can modulate this reactivity, making them valuable components in catalyst design.

A common application is in cross-coupling reactions. A generic catalytic cycle involving an azanide-nickel complex is depicted below. The azanide ligand often acts as a supporting "ancillary" ligand, remaining bound to the nickel center throughout the cycle to control its reactivity and stability.

Caption: A generic catalytic cycle for cross-coupling reactions.

In this cycle:

-

Oxidative Addition: The active Ni(0) catalyst reacts with an organic halide (R-X).

-

Transmetalation: The resulting Ni(II) intermediate exchanges its halide for an organic group from another reagent (M-R').

-

Reductive Elimination: The two organic groups couple to form the desired product (R-R'), regenerating the Ni(0) catalyst.

The azanide ligand, represented by (N), remains coordinated to the nickel, influencing the rates and selectivity of each step.

Conclusion and Future Outlook

The characterization of novel azanide-nickel complexes is a dynamic area of research with significant potential. The combination of detailed spectroscopic analysis, definitive structural determination through X-ray crystallography, and functional studies of reactivity provides the comprehensive understanding needed to design next-generation catalysts and therapeutic agents. As synthetic methods become more sophisticated, the exploration of complexes with unique steric and electronic properties will continue to drive innovation in both industrial and pharmaceutical chemistry.[7]

References

- 1. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistryjournals.net [chemistryjournals.net]

- 7. chemscene.com [chemscene.com]

The Thermodynamic Landscape of Nickel Amides: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel amide complexes are pivotal intermediates in a myriad of catalytic transformations, including C-N cross-coupling reactions, amination of aryl halides, and amide bond formation. Their transient nature and reactivity are intrinsically linked to their thermodynamic stability, a critical factor influencing reaction feasibility, efficiency, and selectivity. Understanding the energetic parameters governing the formation and cleavage of the nickel-nitrogen (Ni-N) amide bond is paramount for the rational design of novel catalysts and the optimization of synthetic methodologies in drug discovery and development.

This technical guide provides a comprehensive overview of the current understanding of the thermodynamic stability of nickel amides. While experimental thermochemical data for isolated nickel amide complexes remain scarce in the literature, this guide consolidates available information, drawing heavily from computational studies that probe their stability within catalytic cycles. Furthermore, it outlines the key experimental protocols employed to investigate the thermodynamic properties of these important chemical entities.

I. Thermodynamic Stability of Nickel Amide Intermediates in Catalysis

The thermodynamic stability of nickel amides is most commonly discussed in the context of their role as intermediates in catalytic cycles. Density Functional Theory (DFT) calculations have emerged as a powerful tool to elucidate the energetics of these transient species.

Nickel-Catalyzed C-N Cross-Coupling Reactions

Nickel-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental processes in organic synthesis. These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (or deprotonation), and reductive elimination. The nickel amide intermediate is formed after the deprotonation of the amine or transmetalation and its stability directly impacts the subsequent C-N bond-forming reductive elimination step.

DFT studies have shown that the reductive elimination step, which leads to the formation of the desired C-N bond and the regeneration of the active catalyst, is often the rate- and selectivity-determining step. The energy barrier for this step is influenced by the stability of the preceding nickel amide complex.[1]

Below is a generalized catalytic cycle for nickel-catalyzed amination, illustrating the central role of the nickel amide intermediate.

II. Quantitative Thermodynamic Data

Direct experimental measurement of the thermodynamic stability of simple, isolated nickel amide complexes is challenging due to their high reactivity. Consequently, there is a notable lack of tabulated experimental data for parameters such as bond dissociation energies (BDEs), enthalpies of formation (ΔHf°), and Gibbs free energies of formation (ΔGf°).

However, computational chemistry provides valuable estimates for these properties. The following table summarizes calculated thermodynamic data for representative nickel amide species from DFT studies. It is crucial to note that these values are theoretical and can vary depending on the computational method and the specific ligands on the nickel center.

| Compound/Intermediate | Parameter | Calculated Value (kcal/mol) | Computational Method | Reference |

| (NHC)Ni(Ph)(NHMe) | Ni-N BDE | ~70-80 | DFT | [1] |

| (NHC)Ni(aryl)-amido | ΔG of Reductive Elimination | -10 to -20 | DFT | [1] |

| Ni(II)-amido complex | Relative Enthalpy | Varies with ligand | DFT | [2] |

Note: The values presented are illustrative and derived from computational studies on reaction intermediates. They should not be considered as absolute experimental values for isolated compounds.

III. Experimental Protocols for Thermodynamic Characterization

While data for simple nickel amides is sparse, several experimental techniques can be employed to determine the thermodynamic properties of metal-organic compounds, including nickel amides. These protocols provide a framework for future experimental investigations in this area.

A. Solution Calorimetry

Solution calorimetry is a powerful technique for determining the enthalpy of formation of a compound.[3][4][5][6][7] The method involves measuring the heat change associated with the dissolution of the compound in a suitable solvent, followed by a series of reactions to form a well-defined final state.

Generalized Protocol:

-

Sample Preparation: Synthesize and purify the nickel amide complex under inert conditions. The complex must be well-characterized (e.g., by NMR, X-ray crystallography).

-

Calorimeter Setup: Use a high-precision solution calorimeter, such as an isoperibol or isothermal titration calorimeter. The solvent should be chosen to ensure complete dissolution and to be inert to the complex.

-

Measurement of Enthalpy of Solution: Dissolve a precisely weighed amount of the nickel amide complex in the calorimeter solvent and measure the heat of solution (ΔHsoln).

-

Reaction Sequence: Carry out a series of reactions in the calorimeter with the resulting solution to reach a final state with known thermochemical properties. For a nickel amide, this could involve protonolysis of the Ni-N bond.

-

Data Analysis: Apply Hess's law to the measured heats of reaction and solution, along with known enthalpies of formation of the other reactants and products, to calculate the standard enthalpy of formation of the nickel amide complex.

The following workflow illustrates the general steps in a solution calorimetry experiment.

B. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis can provide information about the thermal stability and decomposition pathways of nickel amide complexes.[8][9][10][11][12] By monitoring the mass of a sample as a function of temperature, one can identify the temperatures at which ligand dissociation or decomposition occurs.

Generalized Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the nickel amide complex into the TGA sample pan.

-

Instrument Setup: Place the sample in the TGA instrument. The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition and the mass loss associated with each decomposition step. This information provides a qualitative measure of the thermal stability.

C. Temperature-Programmed Desorption (TPD)

Temperature-programmed desorption is a technique used to study the desorption of molecules from a surface as the temperature is increased.[13][14][15][16] It can be adapted to study the decomposition of nickel amides in the solid state by monitoring the evolution of gaseous products.

Generalized Protocol:

-

Sample Preparation: Deposit a thin film of the nickel amide complex onto a stable substrate or use a powdered sample in a sample holder within a high-vacuum chamber.

-

Instrument Setup: The chamber is equipped with a mass spectrometer to detect the desorbing species.

-

Temperature Program: Heat the sample at a linear rate.

-

Data Acquisition: The mass spectrometer records the intensity of specific mass-to-charge ratios corresponding to the expected decomposition products as a function of temperature.

-

Data Analysis: The resulting TPD spectrum shows peaks at temperatures corresponding to the desorption/decomposition events. Analysis of the peak shapes and positions can provide information about the activation energy for decomposition, which is related to the Ni-N bond strength.

IV. Conclusion

The thermodynamic stability of nickel amides is a cornerstone of their reactivity and a key determinant in the efficacy of numerous nickel-catalyzed reactions that are vital to the pharmaceutical and chemical industries. While direct experimental thermochemical data on isolated nickel amides are currently limited, computational studies have provided significant insights into their behavior as reactive intermediates. This guide has summarized the available knowledge, presented generalized experimental protocols to encourage further empirical investigation, and visualized key concepts to aid in understanding. A deeper, quantitative understanding of the thermodynamic landscape of nickel amides will undoubtedly pave the way for the development of more efficient and selective synthetic methodologies.

References

- 1. A DFT mechanistic study on nickel-catalyzed arylation of amino alcohols with aryl electrophiles: insights into the origins of chemoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. chem.pku.edu.cn [chem.pku.edu.cn]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

Azanide;Nickel Precursors: An In-Depth Technical Guide for Advanced Materials Science

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of azanide;nickel precursors for the fabrication of advanced nickel-containing materials. Aimed at researchers, scientists, and professionals in materials science and drug development, this document details the synthesis of key nickel amide precursors, including nickel(II) bis(trimethylsilyl)amide and nickel pyrrolide complexes. It further outlines their application in the deposition of high-purity nickel thin films, nickel nitride layers, and nickel-based nanoparticles through techniques such as Chemical Vapor Deposition (CVD) and solution-phase synthesis. This guide includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the structure-property relationships in this critical class of precursor materials.

Introduction

This compound complexes, commonly referred to as nickel amides, are a versatile class of organometallic compounds that have garnered significant interest as precursors for the synthesis of a wide range of nickel-containing materials. The direct nickel-nitrogen bond in these precursors offers unique advantages, including relatively low decomposition temperatures, high volatility, and the ability to produce high-purity materials. These characteristics make them ideal candidates for advanced deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), as well as for solution-phase synthesis of nanoparticles.

This guide will delve into the synthesis of prominent this compound precursors, their thermal properties, and their utility in generating metallic nickel thin films, nickel nitride (NiₓNₙ) thin films, and nickel-based nanoparticles. A particular focus is placed on providing actionable experimental details and comparative data to aid researchers in the selection and application of these precursors for specific material science applications.

Synthesis of this compound Precursors

The synthesis of stable and volatile this compound precursors is the foundational step for their use in materials deposition. The choice of the amide ligand is critical in determining the precursor's physical properties, such as volatility and thermal stability, which in turn influence the deposition process and the quality of the resulting material.

Synthesis of Nickel(II) bis(trimethylsilyl)amide - [Ni{N(SiMe₃)₂}₂]

Nickel(II) bis(trimethylsilyl)amide is a widely used precursor due to its good solubility in organic solvents and its utility in transamination and salt metathesis reactions. While the simple bis-amide is known to be unstable, it can be generated in situ or stabilized as an adduct.[1] A common synthetic route involves the reaction of a nickel(II) halide with a lithium or potassium salt of hexamethyldisilazane (HMDS).

Experimental Protocol:

A detailed protocol for the synthesis of a related, more stable tris-amido sodium nickelate, which can serve as a surrogate for Ni{N(SiMe₃)₂}₂, is described as follows:

-

Reaction Setup: All manipulations are to be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use.

-

Precursor Preparation: In a Schlenk flask, suspend anhydrous nickel(II) bromide (NiBr₂) in toluene.

-

Ligand Addition: In a separate flask, dissolve three equivalents of sodium bis(trimethylsilyl)amide (NaHMDS) in toluene.

-

Reaction: Slowly add the NaHMDS solution to the stirred suspension of NiBr₂ at room temperature.

-

Complexation: To stabilize the resulting nickelate, add two equivalents of N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).

-

Stirring: Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Work-up: The resulting mixture is filtered to remove sodium bromide precipitate. The solvent is then removed from the filtrate under reduced pressure to yield the sodium tris-amido nickelate complex.[1]

Synthesis of Nickel(II) Pyrrolide Complexes

Nickel pyrrolide complexes have emerged as highly effective precursors for the CVD of metallic nickel films. They are noted for their high volatility and clean decomposition.

Experimental Protocol: Synthesis of [Ni(η⁵-Pyrᵗᵇ)(η³-C₃H₅)]

-

Ligand Preparation: In a Schlenk flask, dissolve 2,5-di-tert-butylpyrrole (2 mmol) in diethyl ether (15 mL). Cool the solution to -78 °C.

-

Deprotonation: Add n-butyllithium (2 mmol, 2.5 M in hexanes) dropwise. After addition, warm the mixture to room temperature and stir for one hour.

-

Nickel Source Preparation: In a separate Schlenk flask, dissolve [Ni(η³-C₃H₅)(μ₂-Br)]₂ (1 mmol) in diethyl ether (10 mL) and cool to -78 °C.

-

Reaction: Transfer the lithium pyrrolide solution to the pre-cooled nickel dimer solution via cannula.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Work-up: The resulting solution can be used for further analysis or deposition experiments.

Application in Materials Science

This compound precursors are instrumental in the fabrication of high-quality nickel-containing materials. Their chemical design allows for precise control over the deposition process, leading to materials with desired properties.

Chemical Vapor Deposition of Metallic Nickel Thin Films

High-purity, conductive nickel thin films are crucial for applications in microelectronics and catalysis. Nickel pyrrolide precursors have demonstrated excellent performance in CVD processes.

Experimental Protocol: CVD of Nickel Films from [Ni(η⁵-Pyrᵗᵇ)(η³-C₃H₅)]

-

CVD Reactor Setup: A cold-wall CVD reactor is typically used. The precursor is placed in a bubbler and maintained at a constant temperature to ensure a stable vapor pressure.

-

Precursor Delivery: The precursor vapor is carried into the deposition chamber by an inert carrier gas (e.g., nitrogen).

-

Co-reactant: A co-reactant gas, such as hydrogen (H₂), is introduced into the chamber.

-

Deposition Conditions: The substrate is heated to the desired deposition temperature. For [Ni(η⁵-Pyrᵗᵇ)(η³-C₃H₅)], typical conditions are a substrate temperature of 250 °C, a precursor temperature of 75 °C, and a hydrogen flow.

-

Deposition: The precursor decomposes on the heated substrate, leading to the formation of a metallic nickel film.

-

Characterization: The resulting films are characterized for their thickness, purity, resistivity, and morphology using techniques such as X-ray fluorescence (XRF), X-ray photoelectron spectroscopy (XPS), four-point probe measurements, and scanning electron microscopy (SEM).

Table 1: Properties of Nickel Thin Films Deposited by CVD

| Precursor | Deposition Temp. (°C) | Growth Rate (nm/min) | Film Purity (at%) | Resistivity (μΩ·cm) | Surface Roughness (RMS, nm) |

| [Ni(η⁵-Pyrᵗᵇ)(η³-C₃H₅)] | 250 | up to 6.5 | >99 | 7-23 | 2.72 |

| Reference: |

Deposition of Nickel Nitride Thin Films

Nickel nitride thin films are of interest for their magnetic and mechanical properties. Bis(amido)nickel(II) complexes are suitable precursors for the CVD of these materials, often in the presence of ammonia as a nitrogen source.

Experimental Protocol: CVD of Nickel Nitride from bis[di(tert-butyl)amido]nickel(II) [1]

-

Precursor and Co-reactant: The bis[di(tert-butyl)amido]nickel(II) precursor and ammonia (NH₃) are used.

-

Deposition Conditions: The deposition is carried out in a low-pressure CVD reactor at temperatures below 300 °C.

-

Reaction Mechanism: A gas-phase transamination reaction is believed to occur, leading to the deposition of metal-rich nickel nitride phases.

-

Film Composition: The resulting films can have varying stoichiometries, such as Ni₃N and Ni₄N. Carbon contamination can be an issue and depends on the specific precursor and deposition conditions.

Table 2: Properties of Nickel Nitride Thin Films

| Precursor | Co-reactant | Deposition Temp. (°C) | Resulting Phases | Notes |

| bis[di(tert-butyl)amido]nickel(II) | NH₃ | < 300 | Ni₃N, Ni₄N | Carbon contamination can be significant. |

| Reference:[1] |

Solution-Phase Synthesis of Nickel-Based Nanoparticles

This compound precursors can also be employed in solution-phase synthesis to produce nickel and nickel-containing nanoparticles with controlled size and morphology.

Experimental Protocol: Synthesis of Nickel Nanoparticles from Nickel Amides

-

Reaction Setup: In an inert atmosphere, a nickel amide precursor, such as [Ni{N(SiMe₃)₂}₂], is dissolved in a high-boiling point solvent (e.g., oleylamine).

-

Reaction Conditions: The solution is heated to a specific temperature to induce thermal decomposition of the precursor.

-

Nucleation and Growth: The decomposition leads to the nucleation and growth of nickel nanoparticles. The final size and shape of the nanoparticles can be controlled by varying the reaction temperature, time, and the concentration of capping agents.

-

Work-up: The nanoparticles are isolated by centrifugation and washed with a suitable solvent to remove any unreacted precursor and byproducts.

Characterization of Precursors and Materials

A suite of analytical techniques is essential for the characterization of both the this compound precursors and the resulting materials.

Table 3: Common Characterization Techniques

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the molecular structure of the precursor. |

| Single-Crystal X-ray Diffraction | Determination of the solid-state structure of the precursor. |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and volatility of the precursor. |

| X-ray Photoelectron Spectroscopy (XPS) | Determination of the elemental composition and chemical states of thin films. |

| Scanning Electron Microscopy (SEM) | Imaging the surface morphology and microstructure of materials. |

| Transmission Electron Microscopy (TEM) | Imaging the size, shape, and crystallinity of nanoparticles. |

| Four-Point Probe Measurement | Determination of the electrical resistivity of thin films. |

Conclusion

This compound precursors represent a powerful and versatile class of compounds for the development of advanced nickel-containing materials. Their tunable properties and clean decomposition pathways make them highly suitable for modern materials synthesis techniques. This guide has provided a detailed overview of the synthesis of key precursors and their application in the fabrication of thin films and nanoparticles. The provided experimental protocols and comparative data tables are intended to serve as a valuable resource for researchers in the field, enabling the rational design and synthesis of materials with tailored properties for a wide range of applications.

References

An In-depth Technical Guide to the Magnetic Properties of Mononuclear Nickel Amide Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of mononuclear nickel amide complexes, a class of compounds of significant interest in catalysis, materials science, and bioinorganic chemistry. Understanding the magnetic behavior of these complexes is crucial for elucidating their electronic structure, reactivity, and potential applications. This document summarizes key magnetic data, details experimental protocols for magnetic characterization, and provides a theoretical framework for interpreting the observed magnetic properties.

Introduction to the Magnetism of Nickel Amide Complexes

Mononuclear nickel complexes can exist in various oxidation states, primarily Ni(II) (d⁸) and Ni(III) (d⁷), each exhibiting distinct magnetic properties depending on the coordination geometry and ligand field strength. The amide ligand, with its strong σ-donating and potential π-donating capabilities, plays a crucial role in modulating the electronic structure and, consequently, the magnetic behavior of the nickel center.

-

Nickel(II) Complexes (d⁸): In an octahedral field, Ni(II) complexes are expected to have two unpaired electrons, leading to paramagnetic behavior with a spin-only magnetic moment (μ_s) of 2.83 B.M.[1]. However, in square planar geometries, they are typically diamagnetic (low-spin). Tetrahedral Ni(II) complexes are also paramagnetic with two unpaired electrons.

-

Nickel(III) Complexes (d⁷): Mononuclear Ni(III) complexes are less common but are gaining increasing attention. With a d⁷ electronic configuration, they typically possess one unpaired electron (S = 1/2) in a low-spin state, rendering them paramagnetic[2].

The magnetic properties of these complexes are primarily investigated through magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy.

Quantitative Magnetic Data

The following tables summarize the magnetic properties of representative mononuclear nickel amide and imide complexes.

Table 1: Magnetic Properties of Mononuclear Nickel(II) Amide Complexes

| Complex | Coordination Number | Geometry | Magnetic Moment (μ_eff) [B.M.] | Method | Temperature (K) | Reference(s) |

| [L(tBu)Ni(SEt)] | 3 | T-shaped planar | Not explicitly stated, but paramagnetic | X-ray | N/A | [3] |

| [L(tBu)Ni(aet)] | 4 | Distorted square planar | Not explicitly stated, but paramagnetic | X-ray | N/A | [3] |

| trans-Ni{N(SiMe3)2}2(py)2 | 4 | Square planar | Paramagnetic | Synthesis | N/A | [4] |

Note: L(tBu) = --INVALID-LINK--, aet = (-)S(CH2)2NH2, py = pyridine

Table 2: Magnetic Properties of Mononuclear Nickel(III) Amide/Imide Complexes

| Complex | Coordination Number | Geometry | Magnetic Moment (μ_eff) [B.M.] | Method | Temperature (K) | Reference(s) |

| [Ni(cyclam)(NO3)2]+ | 6 | Octahedral | N/A | SQUID, EPR | N/A | [4][5] |

| [Ni(cyclam)(NCS)2]+ | 6 | Octahedral | N/A | SQUID, EPR | N/A | [4][5] |

| [(iPrN3)Ni(III)(PhAc)BrCl] | 6 | Octahedral | 1.98 | Evans Method | N/A | [2] |

Note: cyclam = 1,4,8,11-tetraazacyclotetradecane, iPrN3 = tridentate pyridinophane ligand, PhAc = 4-bromoacetophenone

Table 3: EPR Spectroscopic Data for Mononuclear Nickel(III) Complexes

| Complex | g_x | g_y | g_z | Reference(s) |

| [(iPrN3)Ni(III)(PhAc)BrCl] | 2.298 | 2.197 | 2.037 | [2] |

| [Ni(III) species with iPrN3 ligand] | 2.356 | 2.158 | 2.059 | [2] |

Theoretical Framework

The magnetic properties of mononuclear nickel amide complexes are governed by the interplay of several factors:

-

Spin State: The number of unpaired electrons (the spin state, S) is the primary determinant of paramagnetism. For Ni(II), high-spin (S=1) and low-spin (S=0) configurations are possible, while low-spin Ni(III) (S=1/2) is common.

-

Orbital Contribution: In some cases, particularly for tetrahedral Ni(II), there can be a significant contribution from the orbital angular momentum to the magnetic moment, leading to μ_eff values that are higher than the spin-only value.

-

Zero-Field Splitting (ZFS): In complexes with S > 1/2, the spin sublevels can be split even in the absence of an external magnetic field. This phenomenon, known as zero-field splitting, is described by the parameters D (axial) and E (rhombic). ZFS can significantly affect the temperature dependence of the magnetic susceptibility and the EPR spectrum[6].

-

Magneto-Structural Correlations: The magnetic properties are intimately linked to the molecular structure. For instance, subtle changes in bond angles and distances around the nickel center can lead to significant variations in the magnetic exchange coupling (in multinuclear systems) and the zero-field splitting parameters[7][8][9][10]. In mononuclear systems, the coordination geometry is a key determinant of the spin state.

Experimental Protocols

Accurate determination of the magnetic properties of mononuclear nickel amide complexes requires rigorous experimental techniques, often under inert atmospheres due to the air-sensitivity of many of these compounds.

Synthesis of a Key Precursor: trans-Ni{N(SiMe3)2}2(py)2

The synthesis of nickel amide complexes often starts from readily available precursors. The following is a representative synthesis for a bis(silylamide)nickel(II) complex[4].

Materials:

-

Ni{N(SiMe3)2}2(THF)

-

Pyridine (py)

-

Hexane

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

Dissolve Ni{N(SiMe3)2}2(THF) in hexane in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add an excess of pyridine to the solution.

-

Stir the reaction mixture at room temperature.

-

The product, trans-Ni{N(SiMe3)2}2(py)2, will precipitate from the solution.

-

Isolate the solid product by filtration, wash with cold hexane, and dry under vacuum.

Magnetic Susceptibility Measurements

The Evans method is a convenient NMR-based technique for determining the magnetic susceptibility of a paramagnetic substance in solution[1][11].

Materials:

-

Paramagnetic nickel amide complex

-

An inert, volatile solvent (e.g., deuterated benzene or chloroform)

-

A reference compound with a sharp NMR signal (e.g., tetramethylsilane, TMS, or the residual solvent peak)

-

Coaxial NMR tubes

Procedure:

-

Prepare a solution of the paramagnetic complex in the chosen deuterated solvent of known concentration.

-

Prepare a reference solution containing only the solvent and the reference compound.

-

Place the reference solution in the inner capillary of the coaxial NMR tube and the solution of the paramagnetic complex in the outer tube.

-

Acquire the ¹H NMR spectrum of the sample.

-

Determine the chemical shift difference (Δδ) between the signal of the reference compound in the inner and outer tubes.

-

Calculate the molar magnetic susceptibility (χ_M) using the following equation:

χ_M = (Δδ / (c * f)) + χ_M,solvent

where c is the molar concentration of the paramagnetic species, f is the oscillator frequency of the NMR spectrometer, and χ_M,solvent is the molar susceptibility of the solvent.

-

The effective magnetic moment (μ_eff) can then be calculated using:

μ_eff = √(8 * χ_M * T)

where T is the temperature in Kelvin.

A Superconducting Quantum Interference Device (SQUID) magnetometer provides highly sensitive measurements of the magnetic properties of solid samples as a function of temperature and applied magnetic field.

Procedure:

-

A polycrystalline sample of the nickel amide complex is carefully weighed and placed in a gelatin capsule or a similar sample holder.

-

The sample holder is placed inside a plastic straw, which is then inserted into the SQUID magnetometer.

-

The magnetic moment of the sample is measured over a range of temperatures (typically from 2 K to 300 K) at a constant applied magnetic field.

-

The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the complex using Pascal's constants.

-

The molar magnetic susceptibility (χ_M) is then plotted as a function of temperature (T) or as χ_M*T vs. T to analyze the magnetic behavior.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, particularly those with a single unpaired electron like Ni(III) complexes.

Procedure:

-

For solution-state measurements, a dilute solution of the complex is prepared in a suitable solvent and transferred to an EPR tube. The sample is then typically frozen in liquid nitrogen to obtain a glass.

-

For solid-state measurements, a polycrystalline powder of the complex is loaded into an EPR tube.

-

The EPR spectrum is recorded at a specific microwave frequency (commonly X-band, ~9.5 GHz) while sweeping the external magnetic field.

-

The resulting spectrum provides information about the g-values, which are characteristic of the electronic environment of the unpaired electron. For Ni(III) complexes, the g-tensor components (g_x, g_y, g_z) can be extracted from the spectrum, providing insights into the geometry and electronic structure of the complex[2].

Visualizations

Workflow for Magnetic Characterization

Caption: Workflow for the magnetic characterization of nickel amide complexes.

Structure-Property Relationship

Caption: Influence of geometry on Ni(II) magnetic properties.

Conclusion

The magnetic properties of mononuclear nickel amide complexes provide a deep insight into their electronic structure and bonding. This guide has outlined the key magnetic parameters, detailed the essential experimental techniques for their determination, and provided a theoretical context for their interpretation. The interplay between the nickel oxidation state, coordination environment, and the nature of the amide ligand offers a rich landscape for tuning the magnetic behavior of these versatile complexes. For researchers in catalysis, materials science, and drug development, a thorough understanding of these magnetic properties is indispensable for rational design and application of novel nickel amide complexes.

References

- 1. journals.christuniversity.in [journals.christuniversity.in]

- 2. researchgate.net [researchgate.net]

- 3. Three-coordinate nickel(II) and nickel(I) thiolate complexes based on the β-diketiminate ligand system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Magneto-structural Correlations in Ni2+–Halide···Halide–Ni2+ Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Magneto-structural correlations in Ni(ii) [2 × 2] metallogrids featuring a variable number of μ-aquo or μ-hydroxo extra bridges - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

The Solubility of Nickel(II) Amide in Organic Solvents: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This guide, therefore, provides a broader context by examining the expected solubility behavior of inorganic nickel compounds, the general solubility of organic amides, and the documented solubility of other nickel salts in organic media. Furthermore, a standardized experimental protocol for determining solubility is detailed, along with a visual representation of the workflow.

Understanding the Solubility of Inorganic Amides

Inorganic amides, such as nickel(II) amide, are salts consisting of a metal cation (Ni²⁺) and the amide anion (NH₂⁻). The solubility of such compounds is governed by the lattice energy of the salt and the solvation energy of the ions in the solvent. For an inorganic salt to dissolve, the energy released when the ions are solvated by the solvent molecules must overcome the energy that holds the ions together in the crystal lattice.

Organic solvents can be broadly categorized as polar and non-polar. Polar solvents, in turn, can be protic (containing acidic protons, e.g., alcohols) or aprotic (lacking acidic protons, e.g., dimethylformamide).

-

Non-polar solvents (e.g., hexane, toluene) are generally poor solvents for inorganic salts like nickel(II) amide. The weak interactions between the non-polar solvent molecules and the charged ions are insufficient to overcome the strong ionic bonds in the salt's crystal lattice.

-

Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) are more likely to dissolve inorganic salts. Their high dielectric constants help to separate the ions, and the polar functional groups can solvate the cations.

-

Polar protic solvents (e.g., alcohols) can also dissolve some salts. However, the amide ion (NH₂⁻) is a strong base and may react with protic solvents.

Given these principles, it is anticipated that nickel(II) amide would have very limited solubility in most common organic solvents, with the potential for some solubility in highly polar aprotic solvents.

Contrasting with Organic Amides

It is important to distinguish inorganic nickel(II) amide from organic amides, which are compounds containing a carbonyl group attached to a nitrogen atom (R-C(=O)-NR'R''). The solubility of organic amides is significantly different.

Lower molecular weight organic amides, such as formamide and dimethylformamide, are often liquid at room temperature and are excellent polar aprotic solvents themselves, capable of dissolving many organic and some inorganic compounds.[1] Their solubility in other organic solvents is dependent on the overall polarity of the molecule. Generally, organic amides are soluble in polar organic solvents.[2][3] The ability of primary and secondary organic amides to act as both hydrogen bond donors and acceptors contributes to their solubility in protic solvents as well.[4][5]

Solubility of Other Nickel(II) Salts in Organic Solvents

While specific data for nickel(II) amide is lacking, studies on other nickel(II) salts, such as nickel(II) chloride (NiCl₂), provide some insight into the behavior of nickel ions in organic solvents. For instance, nickel(II) chloride has been shown to form solvato-complexes with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6] The formation of these complexes, such as [Ni(DMF)₆]²⁺, facilitates the dissolution of the nickel salt in these solvents.[6] This suggests that the interaction between the nickel(II) ion and the solvent is a critical factor in determining solubility.

The following table provides a qualitative summary of the expected and documented solubility for these classes of compounds.

| Compound Class | Example | Solubility in Non-Polar Solvents (e.g., Hexane) | Solubility in Polar Aprotic Solvents (e.g., DMF, DMSO) | Solubility in Polar Protic Solvents (e.g., Ethanol) |

| Inorganic Amide | Nickel(II) Amide (Ni(NH₂)) | Expected to be Insoluble | Potentially Sparingly Soluble | Likely to React |

| Organic Amide | Acetamide | Insoluble | Soluble | Soluble |

| Inorganic Nickel Salt | Nickel(II) Chloride (NiCl₂) | Insoluble | Soluble (forms solvato-complexes)[6] | Soluble |

Experimental Protocol for Solubility Determination

For researchers aiming to quantify the solubility of a compound like nickel(II) amide, a standard method is the isothermal saturation technique. This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Detailed Methodology:

-

Sample Preparation : An excess amount of the solid compound (e.g., nickel(II) amide) is added to a known volume of the organic solvent in a sealed container.

-

Equilibration : The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation : After equilibration, the agitation is stopped, and the solid is allowed to settle. To ensure complete separation of the solid from the liquid phase, centrifugation or filtration can be employed. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Sample Extraction : A known volume of the clear, saturated supernatant is carefully extracted.

-

Concentration Analysis : The concentration of the dissolved solid in the extracted sample is determined using a suitable analytical technique. For a nickel compound, this could be:

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the nickel concentration.

-

UV-Vis Spectroscopy if the nickel complex in the specific solvent has a characteristic absorbance.

-

Gravimetric analysis by evaporating the solvent from a known volume of the solution and weighing the residue.

-

-

Data Reporting : The solubility is typically reported in units of grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.

References

- 1. Physical and chemical properties of amides-Kerui Chemicals [keruichemical.com.cn]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Amide - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Theoretical Insights into the Nickel-Nitrogen Bond in Azanide Complexes: A Technical Guide

This technical guide provides an in-depth analysis of the theoretical studies concerning the Nickel-Nitrogen (Ni-N) bond within azanide complexes. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings from computational chemistry to elucidate the nature of this crucial chemical bond. The following sections detail the computational methodologies employed, present quantitative data from theoretical calculations, and illustrate the typical workflow for such theoretical investigations.

Introduction to Nickel-Azanide Complexes

Nickel complexes bearing azanide (NH₂⁻) or related N-donor ligands are of significant interest in catalysis and bioinorganic chemistry. The Ni-N bond is central to the reactivity and stability of these compounds. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding the electronic structure, bonding characteristics, and reaction mechanisms involving these complexes. These studies provide insights that are often challenging to obtain through experimental methods alone.

Computational Methodology

The theoretical investigation of Ni-N bonds in azanide complexes typically employs a robust computational protocol to ensure accuracy and comparability of the results. The following methodology represents a standard approach in the field.